2-Chloro-3-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYXKXZNITAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307155 | |
| Record name | 2-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102940-86-3 | |
| Record name | 2-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Strategic Approaches to 2-Chloro-3-fluorobenzoic Acid Synthesis
The preparation of this compound can be achieved through several strategic routes, each with its own set of advantages and challenges. These methods primarily involve the introduction of chloro and fluoro groups onto a benzoic acid scaffold.
Direct halogenation of a benzoic acid derivative is a common strategy. smolecule.com This can involve the controlled chlorination and fluorination of the aromatic ring. smolecule.com For instance, the bromination of 3-fluorobenzoic acid using agents like bromine (Br₂) or N-Bromosuccinimide (NBS) in an acidic medium such as sulfuric acid (H₂SO₄) can yield dihalogenated products. The regioselectivity of these reactions is highly dependent on the directing effects of the existing substituents on the aromatic ring.
Another approach involves the halogenation of precursors like 2,4-dichlorophenol, followed by nitration and reduction to introduce the necessary functional groups. biosynth.com The strategic placement of halogens is crucial as it influences the compound's reactivity in subsequent reactions like cross-coupling.
Multi-step syntheses often provide better control over the final product's structure. A documented method starts with 3-fluorobenzoic acid, which is treated with sec-butyllithium (B1581126) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at extremely low temperatures (-90°C). This is followed by the addition of hexachloroethane (B51795) to introduce the chlorine atom, resulting in a high yield of this compound after workup.
A different multi-step route utilizes 2,3-dichlorobenzoyl chloride as the starting material. google.com This undergoes a fluorine substitution reaction with a fluorinating agent in the presence of a phase-transfer catalyst and an organic solvent. google.com The resulting intermediate is then hydrolyzed under alkaline conditions to yield the final product. google.com The synthesis of related compounds, such as 3-bromo-4-fluorobenzoic acid, has been achieved by reacting fluorobenzene (B45895) with acetyl chloride, followed by bromination and subsequent reaction with a hypochlorite (B82951) solution. google.com
The synthesis of analogs like 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) involves a sequence of nitration, selective reduction, diazotization, and chlorination. researchgate.net Similarly, 2-amino-3-fluorobenzoic acid, an important intermediate itself, can be prepared from 2-fluoroaminobenzene. orgsyn.org
The carboxylic acid group of this compound can be activated to facilitate the synthesis of various derivatives. This is a common practice for creating esters, amides, and other functional groups. For instance, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). This activated form can then readily react with nucleophiles.
This strategy is exemplified in the synthesis of the antitubercular drug candidate BTZ043, where the precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is activated with thionyl chloride before reacting with potassium thiocyanate. nih.gov Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, and amide formation can be accomplished by reacting the activated acid with ammonia (B1221849) or an amine.
Investigation of Reaction Conditions and Solvent Effects
The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions and the choice of solvent.
Certain reactions in the synthesis of halogenated benzoic acids necessitate an inert atmosphere to prevent unwanted side reactions, such as oxidation. For example, reactions involving organometallic reagents like sec-butyllithium are highly sensitive to air and moisture and must be carried out under an inert gas like argon or nitrogen.
The choice of solvent plays a critical role in the reaction's success. Tetrahydrofuran (THF) is frequently used as a solvent in the synthesis of this compound, particularly in reactions involving organolithium reagents. In other synthetic routes, solvents like acetonitrile (B52724) are employed. chemicalbook.comgoogle.com The purification of the final product often involves recrystallization from a suitable solvent or a mixture of solvents to obtain a high-purity compound. For instance, in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, the crude product is purified using a mixture of ethyl acetate (B1210297) and hexane. researchgate.net
The optimization of solvent and reaction conditions is crucial for maximizing yield and purity. For example, in the nitration of 2-chloro-4-fluorobenzoic acid, the ratio of oleum (B3057394) to the benzoic acid and the reaction temperature are critical parameters that are carefully controlled. google.com Similarly, the synthesis of 3-bromo-4-fluorobenzoic acid involves carefully controlled temperatures for the acylation and bromination steps. google.com
Industrial Scale Production Considerations
The industrial-scale production of this compound requires careful consideration of factors such as cost-effectiveness, safety, environmental impact, and the availability of raw materials. While specific large-scale synthesis protocols for this compound are not extensively detailed in publicly available literature, insights can be drawn from the industrial production methods of its positional isomers and related compounds.
For related compounds like 2-chloro-4-fluorobenzoic acid, methods suitable for large-scale production have been developed to overcome the limitations of traditional laboratory syntheses, which often involve expensive reagents, hazardous materials, and low yields. google.compatsnap.com One such industrial method for a related isomer involves the diazotization of an aminobenzoic acid precursor, followed by a reaction with fluoboric acid to form an insoluble diazonium salt, which is then decomposed by heating. guidechem.com Another approach that has been deemed suitable for industrial production is the Meerwein arylation reaction, which avoids the use of expensive noble metal catalysts and highly toxic reagents, thus reducing costs and environmental impact while simplifying the process and achieving high yields. google.com
The oxidation of substituted toluenes is another common strategy for producing benzoic acid derivatives. For instance, 2-chloro-4-fluorotoluene (B151448) can be oxidized using oxygen under pressure in the presence of catalysts like cobalt and manganese acetates to produce 2-chloro-4-fluorobenzoic acid in high yield. guidechem.com However, traditional methods using strong oxidants like dichromate are being phased out in industrial applications due to their high toxicity and the environmental pollution they cause. patsnap.com
For the synthesis of this compound specifically, a laboratory-scale method involves the directed ortho-metalation of 3-fluorobenzoic acid. In this process, 3-fluorobenzoic acid is treated with sec-butyllithium and N,N,N′,N′-tetramethylethylenediamine at very low temperatures, followed by reaction with hexachloroethane. Scaling up this process would require significant engineering solutions to manage the cryogenic temperatures and the handling of pyrophoric reagents like sec-butyllithium.
The table below summarizes various synthetic approaches for halo-substituted benzoic acids, highlighting methods with potential for industrial application.
| Target Compound | Starting Material | Key Reagents/Reaction Type | Suitability for Industrial Scale | Reference |
| 2-Chloro-4-fluorobenzoic acid | 3-Aminobenzoic acid | Diazotization, Fluoboric acid | Applied industrially | guidechem.com |
| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluoroaniline (B1295073) | Meerwein arylation | Suitable, avoids expensive/toxic reagents | google.com |
| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluorotoluene | Oxidation with O2, Co/Mn catalysts | High yield, avoids toxic oxidants | guidechem.com |
| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-aminobenzonitrile | Diazotization, Hydrolysis | Suitable, avoids expensive/toxic reagents | patsnap.com |
| This compound | 3-Fluorobenzoic acid | Directed ortho-metalation | Challenges in scaling (cryogenics, pyrophoric reagents) | |
| 2-Fluoro-3-chlorobenzoic acid | 2,3-Dichlorobenzoyl chloride | Fluorination, Hydrolysis | High purity, one-pot method | google.com |
Synthesis of Positional Isomers and Related Halo-substituted Benzoic Acids for Comparative Studies
The synthesis of positional isomers of this compound and other halo-substituted benzoic acids is crucial for comparative studies that investigate structure-activity relationships, physicochemical properties, and biological activities. semanticscholar.orgmdpi.com These studies are fundamental in fields like drug discovery, agrochemistry, and materials science. mdpi.comchemimpex.com
Synthesis of Positional Isomers:
Positional isomers of chlorofluorobenzoic acid can be synthesized through various routes, often dictated by the desired substitution pattern.
2-Chloro-4-fluorobenzoic acid: This isomer is an important intermediate for various fine chemicals. guidechem.com It can be synthesized from 2-chloro-4-fluoroaniline via a Meerwein arylation reaction, followed by hydrolysis. google.com Another route starts from 2-chloro-4-aminobenzonitrile, which undergoes diazotization to form 2-chloro-4-fluorobenzonitrile, followed by hydrolysis. patsnap.com Oxidation of 2-chloro-4-fluorotoluene is also a viable method. guidechem.com
2-Chloro-5-fluorobenzoic acid: This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com
2-Chloro-6-fluorobenzoic acid: Can be prepared by reacting 2-chlorobenzoic acid with fluorine gas or 6-fluorobenzoic acid with chlorine gas. ontosight.ai An effective synthetic route involves diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net
3-Chloro-2-fluorobenzoic acid: This building block is used in the synthesis of active pharmaceutical ingredients (APIs). ossila.com A method for its preparation involves the fluorination of 2,3-dichlorobenzoyl chloride, followed by hydrolysis. google.com
5-Chloro-2-fluorobenzoic acid: This derivative is used in designing Aurora kinase inhibitors and in the synthesis of polymer electrolyte membranes. ossila.com
The table below presents a summary of various positional isomers and their synthesis methods.
| Compound | CAS Number | Starting Material(s) | Key Synthesis Step(s) | Reference |
| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | 2-Chloro-4-fluoroaniline, 1,1-dichloroethylene | Meerwein arylation, Hydrolysis | google.com |
| 2-Chloro-5-fluorobenzoic acid | 2252-50-8 | Not specified | Not specified | chemimpex.com |
| 2-Chloro-6-fluorobenzoic acid | 434-75-3 | 2-Chlorobenzoic acid | Fluorination | ontosight.ai |
| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | 2,3-Dichlorobenzoyl chloride | Fluorination, Hydrolysis | google.com |
| 5-Chloro-2-fluorobenzoic acid | 394-30-9 | Not specified | Not specified | ossila.com |
Synthesis of Other Halo-substituted Benzoic Acids for Comparative Studies:
The synthesis of a broader range of halo-substituted benzoic acids allows for systematic studies on the effects of the type and position of the halogen substituent. For instance, the introduction of different halogen atoms (-Cl, -Br, -I) at the same position can be used to study the influence of the halogen on the compound's properties. semanticscholar.orgrsc.org
2,4-Dichloro-5-fluorobenzoic acid: Can be synthesized from 2,4-dichloro-5-fluoroaniline (B2953396) through diazotization and subsequent reactions. google.com Another method involves the acylation of 2,4-dichlorofluorobenzene followed by oxidation with sodium hypochlorite. google.com
Fluoro- and Chloro-substituted Benzoic Acids: A comparative investigation of ortho-fluoro and chloro-substituted benzoic acids has been conducted to understand the effects of the halogen on the molecular structure and properties. mdpi.com
2-Amino-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid: Procedures for the synthesis of these compounds have been developed to serve as intermediates for various therapeutic agents. orgsyn.org
These comparative syntheses are essential for building libraries of compounds for screening purposes and for developing a deeper understanding of how halogen substitution patterns affect molecular properties, which is critical for designing new molecules with desired functions. semanticscholar.org
Mechanistic Organic Chemistry of 2 Chloro 3 Fluorobenzoic Acid
Electrophilic Aromatic Substitution Dynamics on the Benzoic Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of 2-chloro-3-fluorobenzoic acid, the existing substituents on the benzene (B151609) ring govern the regioselectivity and the rate of substitution by incoming electrophiles.
The directing effects of the substituents on the benzene ring of this compound are paramount in determining the position of an incoming electrophile. The chloro, fluoro, and carboxylic acid groups are all deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. This is due to their electron-withdrawing nature.
In this compound, the positions on the ring are C1-COOH, C2-Cl, C3-F, C4-H, C5-H, and C6-H. The directing effects of the substituents can be analyzed as follows:
The chloro group at C2 directs incoming electrophiles to its ortho (C3, already substituted) and para (C6) positions.
The fluoro group at C3 directs incoming electrophiles to its ortho (C2 and C4) and para (C5) positions.
The carboxylic acid group at C1 is a meta-director, directing to the C3 (already substituted) and C5 positions.
Considering these influences, the most likely positions for electrophilic attack are C4, C5, and C6. The combined directing effects of the fluoro (ortho-directing) and carboxylic acid (meta-directing) groups would favor substitution at the C5 position. The chloro group (para-directing) would favor the C6 position, while the fluoro group (ortho-directing) would also activate the C4 position. For analogous compounds, it has been noted that halogen substituents can direct further electrophilic reactions to the 4 and 6 positions. In the case of a related compound, the meta-directing nature of the chloro and fluoro substituents was found to favor electrophilic substitution at the 5-position of the benzene ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C4 | Activated by ortho-fluoro | Possible site of substitution |
| C5 | Activated by para-fluoro and meta-carboxyl | Likely site of substitution |
Computational chemistry provides powerful tools for predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the electron distribution and Fukui indices, which help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack. rowansci.comfaccts.dejoaquinbarroso.com
Fukui indices, in particular, quantify how the electron density at a specific atom changes upon the addition or removal of an electron. rowansci.comfaccts.de For electrophilic attack, the relevant index is f⁻, which indicates the propensity of a site to donate electrons. A higher value of f⁻ on a particular atom suggests it is more susceptible to attack by an electrophile. faccts.de
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The presence of the chloro, fluoro, and carboxylic acid groups makes the aromatic ring of this compound electron-deficient and thus a potential substrate for SNAr reactions.
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case could be either the chloride or fluoride (B91410) ion. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
The rate of an SNAr reaction is influenced by the nature of the leaving group and the stability of the Meisenheimer complex. Generally, the more electronegative the leaving group, the faster the rate of attack, but the slower the rate of leaving group departure. In many SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Consequently, fluoride, being the most electronegative halogen, often acts as a good leaving group in these reactions. masterorganicchemistry.com However, in some cases, the C-F bond strength can make fluoride a poorer leaving group compared to other halogens. For some halogenated aromatic compounds, the order of reactivity for leaving groups in SNAr reactions has been observed to be F > Cl > Br > I.
The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, especially when they are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction, thereby lowering the activation energy of the reaction.
In this compound, the carboxylic acid group is a strong electron-withdrawing group.
If the chloro group at C2 is the leaving group, the fluoro group at the ortho position (C3) and the carboxylic acid group also at an ortho position (C1) would both activate the ring towards nucleophilic attack.
If the fluoro group at C3 is the leaving group, the chloro group at the ortho position (C2) and the carboxylic acid group at the meta position (C1) would influence the reactivity. An ortho or para relationship between the electron-withdrawing group and the leaving group provides the most significant rate enhancement.
Given the positions of the substituents, it is expected that the aromatic ring of this compound is activated towards nucleophilic aromatic substitution.
Carboxylic Acid Reactivity and Derivatization
The carboxylic acid functional group of this compound undergoes a variety of reactions to form numerous derivatives. These reactions are central to its use as a building block in the synthesis of more complex molecules.
Common derivatization reactions include esterification, amidation, and conversion to the acyl chloride. For instance, this compound can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. This highly reactive acyl chloride can then be readily converted into a variety of amides and esters. A specific example is the formation of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide.
Furthermore, the carboxylic acid can participate in coupling reactions. For example, the related compound 3-chloro-2-fluorobenzoic acid has been used in peptide coupling reactions with hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to synthesize inhibitors of Aurora A kinase. ossila.com Carboxylic acids can also be derivatized for analytical purposes, such as through reactions with fluorescent tags for enhanced detection in HPLC. google.com
Table 2: Examples of Derivatization Reactions of Halogenated Benzoic Acids
| Reagent(s) | Product Type |
|---|---|
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride |
| Alcohol, Acid catalyst | Ester |
Amide Formation Mechanisms
The conversion of this compound into amides is a fundamental transformation, typically proceeding through the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. The general mechanism is a nucleophilic acyl substitution.
A common strategy involves the use of coupling reagents to facilitate the reaction. For instance, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to form an activated ester intermediate. This intermediate is highly reactive towards amines, leading to the formation of the corresponding amide. ossila.com The reaction of 3-Chloro-2-fluorobenzoic acid with HATU is used in the synthesis of active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors. ossila.com
The general steps for amide formation using a coupling agent are:
Activation: The carboxylic acid reacts with the coupling agent (e.g., HATU, DCC) to form a highly reactive acyl-substituted species (e.g., an active ester).
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Elimination: The leaving group (derived from the coupling agent) is expelled, and the carbonyl double bond is reformed, yielding the final amide product.
The presence of a base is often required to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts formed during the reaction.
Formation of Acyl Chlorides and Other Reactive Intermediates
To enhance its reactivity for nucleophilic substitution, this compound can be converted into more reactive intermediates, most notably its corresponding acyl chloride, 2-chloro-3-fluorobenzoyl chloride.
The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. crunchchemistry.co.ukwikipedia.org The reaction with thionyl chloride proceeds via the following mechanism:
The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride.
A chloride ion is eliminated, and a proton is lost from the hydroxyl group, forming a chlorosulfite intermediate.
This intermediate is unstable and decomposes, with the chloride ion attacking the carbonyl carbon in a nucleophilic acyl substitution.
The leaving group (SO₂ and another chloride ion) departs, yielding the acyl chloride. The gaseous nature of the SO₂ byproduct helps to drive the reaction to completion. crunchchemistry.co.uk
This acyl chloride is a highly reactive electrophile. The carbon atom of the chlorocarbonyl group is significantly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly susceptible to attack by various nucleophiles like alcohols (to form esters), amines (to form amides), and carbanions. wikipedia.orgchemguide.co.uk
Other reactive intermediates can also be formed. For example, in the presence of silylating agents like dichlorodimethylsilane, carboxylic acids can form silyl (B83357) ester intermediates. thieme-connect.comcore.ac.uk These intermediates activate the carboxylic acid for subsequent reactions, such as amidation, by providing a good leaving group. thieme-connect.com
Metal-catalyzed Cross-Coupling Reactions Involving this compound Scaffolds
The chloro and fluoro substituents on the this compound scaffold make it a suitable substrate for various metal-catalyzed cross-coupling reactions. torontomu.ca These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl, making the activation of the C-Cl bond in this compound a key challenge. libretexts.org
Steric Hindrance Effects on Reaction Yields
Steric hindrance plays a crucial role in the outcome of cross-coupling reactions involving substituted aryl halides like this compound. The presence of substituents ortho to the reacting halogen atom can significantly impact reaction rates and yields.
In the case of this compound, the chlorine atom at the C2 position is ortho to the carboxylic acid group. This proximity can create steric crowding around the palladium center during the oxidative addition step, potentially slowing down the reaction. Furthermore, when coupling with sterically demanding partners, such as ortho-disubstituted arylboronic acids, the yields can be diminished due to steric hindrance during the transmetalation step. nobelprize.org
Research on related systems provides insight into these effects. For example, studies on the Suzuki-Miyaura coupling of di-ortho-substituted aryl chlorides have shown them to be particularly challenging substrates. polyu.edu.hk The steric bulk near the reaction site can impede the approach of the catalyst and the coupling partner, necessitating carefully optimized conditions to achieve good yields. polyu.edu.hk Conversely, in some cases, steric hindrance can be beneficial. For instance, in decarboxylative coupling reactions, the presence of ortho-substituents can influence the relative rates of desired coupling versus undesired side reactions like protodemetallation. rsc.org However, high sensitivity to steric hindrance has been noted in other coupling reactions where a 6-methylated substrate was found to be inert compared to its 4-methylated analogue. rsc.org
The following table, derived from studies on sterically hindered aryl chlorides, illustrates the impact of substitution patterns on reaction yields in Hiyama cross-coupling reactions.
| Aryl Chloride | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| 2-Chloro-m-xylene | 2,6-Dimethylbiphenyl | 0.2 | 97 | polyu.edu.hk |
| 2-Chloromesitylene | 2,4,6-Trimethylbiphenyl | 0.2 | 98 | polyu.edu.hk |
| 2-Chloro-1,3,5-triethylbenzene | 2,4,6-Triethylbiphenyl | 0.5 | 88 | polyu.edu.hk |
| 9-Chloroanthracene | 9-Phenylanthracene | 0.5 | 82 | polyu.edu.hk |
Table 1: Effect of Steric Hindrance on Hiyama Cross-Coupling Yields. Conditions typically involve a Pd(OAc)₂/phosphine (B1218219) ligand system. polyu.edu.hk
Catalyst Optimization for Efficient Coupling
Overcoming the challenges of activating the C-Cl bond and mitigating steric effects requires careful optimization of the catalytic system. The choice of catalyst, specifically the ligand bound to the palladium center, is paramount.
For coupling reactions involving aryl chlorides, electron-rich and bulky phosphine ligands are often employed. numberanalytics.com These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Examples of effective ligands include bulky, electron-rich phosphines like P(t-Bu)₃ and SPhos, as well as N-heterocyclic carbenes (NHCs), which are strong σ-donors. numberanalytics.com The development of palladacycle catalysts has also provided highly active and stable options for Suzuki coupling. libretexts.org
Optimization extends beyond the catalyst to include reaction conditions such as the base, solvent, and temperature. The choice of base is critical, as it participates in the transmetalation step of the Suzuki reaction. nobelprize.org Inorganic bases like K₂CO₃, KOtBu, and Cs₂CO₃ are commonly used, and their effectiveness can be highly dependent on the specific substrates and solvent system. nobelprize.orgjsynthchem.com Machine learning and automated synthesis platforms are increasingly being used to navigate the vast parameter space of reaction conditions to find optimal, high-yielding protocols for challenging couplings like the heteroaryl Suzuki-Miyaura reaction. chemistryviews.org
The table below shows an example of reaction condition optimization for a model Suzuki coupling reaction, highlighting the importance of selecting the appropriate base and temperature.
| Base | Temperature (°C) | Solvent | Yield (%) | Reference |
| K₂CO₃ | 60 | PEG | High | jsynthchem.com |
| KOtBu | 60 | PEG | Lower | jsynthchem.com |
| NaOAc | 60 | PEG | Lower | jsynthchem.com |
| NEt₃ | 60 | PEG | Lower | jsynthchem.com |
| K₂CO₃ | Ambient | PEG | Lower | jsynthchem.com |
| K₂CO₃ | 100 | PEG | High | jsynthchem.com |
Table 2: Optimization of Suzuki Coupling Conditions for Phenyl Bromide and Phenylboronic Acid using PdCl₂(PPh₃)₂ catalyst. jsynthchem.com
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure. These methods are often paired with computational calculations to assign specific vibrational modes. For halogenated benzoic acids, analysis is typically performed using Density Functional Theory (DFT) to calculate optimized geometries and vibrational frequencies, which are then compared with experimental data. nih.govresearchgate.netmdpi.com
The FTIR spectrum of 2-Chloro-3-fluorobenzoic acid is characterized by distinct absorption bands corresponding to its functional groups. The most prominent band is the O-H stretching vibration of the carboxylic acid group, typically appearing as a broad band in the 3300-2500 cm⁻¹ region due to hydrogen bonding in the dimeric state. The carbonyl (C=O) stretching vibration presents a strong, sharp absorption band around 1700 cm⁻¹.
The aromatic ring C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring occur in the 1600-1400 cm⁻¹ range. The C-F and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 600 cm⁻¹, and are crucial for confirming the presence and position of the halogen substituents. Studies on similar molecules, like 2-chloro-6-fluorobenzoic acid, utilize computational methods to precisely assign these and other bending and torsional modes. nih.govresearchgate.net
Table 1: Illustrative FTIR Vibrational Frequencies for a Halogenated Benzoic Acid
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | ~3000 (broad) | Carboxylic acid O-H stretch (H-bonded) |
| ν(C-H) | 3100-3000 | Aromatic C-H stretch |
| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |
| ν(C=C) | 1600-1450 | Aromatic ring stretching |
| ν(C-F) | 1300-1100 | Carbon-Fluorine stretch |
| ν(C-Cl) | 800-600 | Carbon-Chlorine stretch |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, typically yield strong signals in the Raman spectrum. The C=O stretch is also Raman active. The C-Cl and C-F stretching modes, while sometimes weak in FTIR, can be more prominent in the Raman spectrum, aiding in structural confirmation. Comprehensive analysis often involves recording both FTIR and FT-Raman spectra to obtain a complete vibrational profile, as demonstrated in studies of related compounds like 3,4-dichlorobenzoic acid. nih.govresearchgate.net
To make unambiguous assignments of the observed vibrational bands, Potential Energy Distribution (PED) analysis is employed. mdpi.com This computational method quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For complex molecules with many overlapping vibrational modes, PED is essential for accurately correlating the spectral peaks with specific molecular motions. Studies on analogous molecules, such as 2-chloro-6-fluorobenzoic acid, rely on PED calculated via DFT methods to assign fundamental modes and understand the coupling between different vibrations within the molecule. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei like ¹⁹F.
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). These signals would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The carboxylic acid proton typically appears as a broad singlet at a downfield shift (>10 ppm).
The ¹³C NMR spectrum should display seven distinct signals: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons (110-140 ppm). The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the chloro and fluoro substituents. The carbon atoms directly bonded to fluorine will show a large C-F coupling constant (¹JCF), while other carbons in the ring will exhibit smaller, long-range couplings. While specific, fully assigned experimental data for this compound is not readily found in the literature, data for isomers like 2-chlorobenzoic acid and 3-fluorobenzoic acid provide a basis for these predictions. rsc.orgnih.govchemicalbook.com
Table 2: Predicted NMR Chemical Shift Regions for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets (due to H-H and H-F coupling) |
| ¹H (Carboxyl) | >10 | Broad singlet |
| ¹³C (Aromatic) | 110 - 140 | Singlets or doublets (due to C-F coupling) |
| ¹³C (Carboxyl) | 165 - 170 | Singlet |
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nsf.gov This makes it particularly valuable for studying complex mixtures, such as those found in metabolomics, where fluorinated molecules can be detected with high selectivity and minimal background noise. nsf.gov
Research has demonstrated that fluorobenzoic acid derivatives can be used as ¹⁹F-tags to identify and quantify other molecules, like amino acids, in complex biological samples. nsf.govossila.com For instance, a probe molecule prepared from the closely related 3-chloro-2-fluorobenzoic acid has been used to facilitate the identification of amino acids in metabolomics studies via ¹⁹F NMR. ossila.com Furthermore, ¹⁹F NMR has been effectively used to monitor the biodegradation of fluorobenzoates by observing the disappearance of the parent compound and the emergence of fluorinated metabolites. oup.comresearchgate.net This highlights the power of ¹⁹F NMR in tracking the fate of fluorinated compounds in biological and environmental systems without the need for separation or the use of standards. ossila.com
Mass Spectrometry for Structural Elucidation and Intermediate Identification
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for elucidating the structure of a compound and identifying any intermediates that may form during chemical reactions. In the context of this compound, mass spectrometry provides crucial data for confirming its molecular weight and understanding its fragmentation patterns.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the m/z ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector first, while heavier ions travel slower.
In the analysis of a related compound, 2-chloro-4-fluorobenzoic acid, TOF-MS in negative-ion mode revealed the parent carboxylate form at an m/z of 173.1. researchgate.net The presence of the chlorine isotope (³⁷Cl) was confirmed by a peak at m/z 175.1. researchgate.net A weaker signal at m/z 129.1 was attributed to the decarboxylated parent substrate, 1-chloro-3-fluorobenzene, formed through electron-spray ionization. researchgate.net The study of photodegradation intermediates of 2-chloro-4-fluorobenzoic acid using TOF-MS also identified various fragments, providing insights into the degradation pathway. researchgate.net For carboxylic acids in general, fragmentation often involves the loss of -OH (a mass difference of 17) and -COOH (a mass difference of 45). libretexts.org
Aromatic compounds typically show strong molecular ion peaks due to their stable structure. libretexts.org For halogenated compounds, a key fragmentation pathway is the loss of the halogen atom. miamioh.edu The presence of chlorine is often indicated by a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
Table 1: Potential TOF-MS Fragmentation Data for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |
| [C₇H₄ClFO₂]⁻ | 174 | Molecular Ion |
| [C₇H₄³⁷ClFO₂]⁻ | 176 | Isotopic peak for ³⁷Cl |
| [C₇H₃ClFO₂]⁻ | 173 | Loss of H |
| [C₇H₄FO₂]⁻ | 139 | Loss of Cl |
| [C₆H₄ClFO]⁻ | 158 | Loss of OH |
| [C₆H₄ClF]⁻ | 130 | Loss of COOH |
| [C₇H₄ClFO]⁻ | 146 | Loss of CO |
Note: This table is predictive and based on general fragmentation patterns. Actual experimental data may vary.
Electron Spray Ionization (ESI) Techniques
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as carboxylic acids, without causing significant fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
ESI-MS is often coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. A method for the trace analysis of various fluorobenzoic acids using ion chromatography-electrospray mass spectrometry (IC-MS) has been developed. nih.gov This technique allows for the simultaneous enrichment and determination of up to 23 different fluorobenzoic acids. nih.gov The use of ESI ensures that the accuracy of the mass numbers of the products is remarkably high, which is crucial for identifying intermediates in processes like photodegradation. researchgate.net In the study of 2-chloro-4-fluorobenzoic acid, ESI was used in conjunction with TOF-MS to identify intermediates formed during its photodegradation. researchgate.net
Elemental Analysis for Compound Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present. This data is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity.
For this compound (C₇H₄ClFO₂), the theoretical elemental composition can be calculated based on its atomic weights. scbt.comepa.gov Commercial suppliers of this compound often provide a certificate of analysis that includes the results of elemental analysis to confirm the purity of their product, which is typically greater than 97%. tcichemicals.com
Table 2: Theoretical vs. Typical Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Typical Experimental % Range |
| Carbon (C) | 48.17 | 48.0 - 48.3 |
| Hydrogen (H) | 2.31 | 2.2 - 2.4 |
| Chlorine (Cl) | 20.31 | 20.2 - 20.4 |
| Fluorine (F) | 10.88 | 10.7 - 11.0 |
| Oxygen (O) | 18.33 | 18.2 - 18.5 |
Note: The theoretical percentages are calculated based on the molecular formula C₇H₄ClFO₂ and atomic masses. The experimental range is an approximation of what would be expected for a high-purity sample.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
DFT has proven to be a powerful tool for investigating the potential energy landscapes of molecules, providing detailed insights into their structural and chemical properties. nih.gov For halogenated benzoic acids, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been effectively used to model their geometries and conformational energetics. uc.pt
Geometry Optimization and Energy Minima Identification
The initial step in the theoretical investigation of 2-Chloro-3-fluorobenzoic acid involves geometry optimization to locate the stable conformations on the potential energy surface. For substituted benzoic acids, the primary conformational flexibility arises from the rotation around the exocyclic C-C bond (connecting the carboxylic group to the phenyl ring) and the C-O single bond within the carboxylic acid moiety.
Computational studies on related di-ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, have identified distinct conformers corresponding to energy minima. These conformers are characterized by the orientation of the carboxylic acid group relative to the halogen substituents. For this compound, we can anticipate the existence of several stable conformers based on the interplay between steric hindrance and intramolecular interactions.
Table 1: Illustrative Optimized Geometrical Parameters for a Dihalogenated Benzoic Acid Isomer (2-chloro-6-fluorobenzoic acid) Note: This data is for an isomer and is presented for illustrative purposes to show typical bond lengths and angles.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl | 1.745 |
| C-F | 1.351 |
| C=O | 1.213 |
| C-O | 1.358 |
| O-H | 0.971 |
| C-C (ring avg.) | 1.395 |
| ∠CCO (exocyclic) | 122.1 |
| ∠COH | 105.4 |
| Dihedral O=C-O-H | ~0° (cis) / ~180° (trans) |
Data adapted from DFT B3LYP/6-311++G(d,p) calculations on 2-chloro-6-fluorobenzoic acid.
Conformational Analysis: Cis/Trans Isomerism and Rotational Barriers
The two main conformational features of benzoic acids are the cis and trans arrangements of the carboxylic group, defined by the O=C-O-H dihedral angle being close to 0° and 180°, respectively. uc.pt In most substituted benzoic acids, the cis conformer is found to be more stable than the trans conformer. uc.pt
For this compound, the presence of two different halogen atoms at the ortho and meta positions introduces asymmetry, leading to potentially complex rotational barriers. The rotation around the exocyclic C-C bond will be hindered by steric interactions between the carboxylic group's oxygen atoms and the ortho-chloro substituent.
Studies on the isomer 2-chloro-6-fluorobenzoic acid show that the cis conformer is significantly lower in energy than the trans conformer by approximately 17.07 kJ·mol⁻¹. The energy barrier for the cis to trans conversion in this isomer was calculated to be 47.5 kJ·mol⁻¹, while the reverse (trans to cis) barrier is 30.4 kJ·mol⁻¹. These values highlight the energetic preference for the cis conformation. It is expected that this compound would exhibit similar, though not identical, energetic profiles.
Table 2: Illustrative Conformational Energies and Rotational Barriers for a Dihalogenated Benzoic Acid Isomer (2-chloro-6-fluorobenzoic acid) Note: This data is for an isomer and is presented for illustrative purposes.
| Conformer/Transition State | Relative Energy (kJ·mol⁻¹) |
| cis-Conformer | 0.00 |
| trans-Conformer | 17.07 |
| Rotational Barrier (cis → trans) | 47.5 |
| Rotational Barrier (trans → cis) | 30.4 |
Data adapted from DFT B3LYP/6-311++G(d,p) calculations on 2-chloro-6-fluorobenzoic acid.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions play a crucial role in determining the most stable conformation of substituted benzoic acids. In ortho-substituted benzoic acids, the possibility of an intramolecular hydrogen bond between the carboxylic proton and the ortho substituent is a key factor. nih.gov
In the case of this compound, an intramolecular hydrogen bond of the type O-H···Cl could potentially form in one of the conformers. However, computational studies on 2-chlorobenzoic acid have shown that conformations involving such hydrogen bonds are often less stable than those where repulsive forces are minimized. nih.gov The analysis of Mulliken atomic charges can provide insight into the nature of these interactions. For instance, in 2-fluorobenzoic acid, the repulsive F···O interaction in one cis conformer and an attractive H···O interaction in another have been shown to influence their relative stabilities. nih.gov A similar balance of attractive and repulsive forces between the carboxylic group and the chlorine and fluorine atoms will dictate the preferred geometry of this compound.
Electronic Structure Analysis
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by the distribution of its electrons in molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies
The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.net
For halogenated benzoic acids, the HOMO is typically a π-orbital localized on the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing halogen substituents is expected to lower the energy of both the HOMO and LUMO.
In a study of the related compound 2-chloro-6-fluorobenzoic acid, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO energy gap provides information about the chemical activity of the molecule. researchgate.net
Table 3: Illustrative HOMO-LUMO Energies and Energy Gap for a Dihalogenated Benzoic Acid Isomer (2-chloro-6-fluorobenzoic acid) Note: This data is for an isomer and is presented for illustrative purposes. The exact values depend on the level of theory and basis set used.
| Parameter | Energy (eV) |
| HOMO Energy | -7.0 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.5 |
Values are typical for this class of molecules and are based on information from studies on related compounds. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful method for studying intramolecular bonding and delocalization of electron density. researchgate.net It provides a localized picture of the chemical bonds and lone pairs, and it can quantify the stabilization energies associated with hyperconjugative interactions (electron delocalization from a filled donor NBO to an empty acceptor NBO).
NBO analysis performed on 2-chloro-6-fluorobenzoic acid has been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net Such analysis for this compound would quantify the stabilization energies from interactions like Lp(O) → π(C=O) and Lp(Cl) → σ(C-C), providing a deeper understanding of its electronic structure.
Frontier Electron Density and Point Charge Calculations for Reactivity
The reactivity of this compound is significantly influenced by its electronic structure, which can be elucidated through frontier molecular orbital (FMO) analysis and point charge calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The distribution of frontier electron densities across the molecule helps predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Calculations on related chloro/fluoro-benzoic acid derivatives have shown that the positions of the halogen substituents have a pronounced effect on the molecule's reactivity. researchgate.net For instance, the photodegradation pathways of these compounds are linked to their frontier electron densities and the point charges on the individual atoms. researchgate.net Studies indicate that the initial steps of decomposition processes can be inferred from MOPAC calculations of these electronic properties. researchgate.net For related compounds like 2-chloro-6-fluorobenzoic acid, Fukui functions have been calculated to pinpoint the likely sites for electrophilic and nucleophilic attack, and the calculated HOMO-LUMO energies are used to describe the molecule's chemical activity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer. researchgate.netwiley.com
Mulliken point charge calculations on similar molecules, such as 2-fluorobenzoic acid, have been used to quantify the electrostatic interactions between different parts of the molecule, revealing how substitutions influence intramolecular forces. nih.gov These calculations provide a quantitative basis for understanding the attractive and repulsive interactions that govern the molecule's preferred conformation and reactivity. nih.gov
Intermolecular Interaction Analysis in Crystalline Phases
In the solid state, the arrangement of this compound molecules is dictated by a complex network of intermolecular interactions. Computational methods are essential for dissecting and quantifying these forces.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. uc.ptnih.gov This method maps various properties onto a surface defined by the molecule's electron distribution, providing a detailed picture of intermolecular contacts. researchgate.net For halogenated benzoic acids, this analysis reveals the nature and relative importance of interactions such as hydrogen bonds, halogen bonds, and π-π stacking. uc.ptunigoa.ac.in
The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. Studies on co-crystals of related molecules like 3-chlorobenzoic acid provide a template for the types of interactions to be expected. iucr.org The dominant contacts can be quantified as percentage contributions to the total Hirshfeld surface.
Table 1: Representative Hirshfeld Surface Contact Percentages for a Related Chlorobenzoic Acid Co-crystal This table is based on data for a co-crystal containing 3-chlorobenzoic acid and serves as an illustrative example of the data obtained from Hirshfeld analysis.
| Contact Type | Percentage Contribution |
| H···H | 28.5% |
| H···O/O···H | 23.2% |
| H···C/C···H | 23.3% |
| H···Cl/Cl···H | 10.0% |
| C···Cl/Cl···C | 6.2% |
| Data adapted from a study on a 3-chlorobenzoic acid co-crystal. iucr.org |
The red spots on the 3D dnorm surface highlight the closest intermolecular contacts, which often correspond to hydrogen bonds and other significant interactions. nih.gov For this class of compounds, the analysis typically shows that O-H···O hydrogen bonds forming carboxylic acid dimers are a primary structural motif. unigoa.ac.in Additionally, C-H···O and C-H···F contacts, as well as halogen-halogen (Cl···F) interactions, play crucial roles in stabilizing the crystal packing. unigoa.ac.inacs.orgiucr.org
Energy Decomposition Models (e.g., CE-B3LYP)
To provide a quantitative understanding of the forces visualized by Hirshfeld analysis, energy decomposition models are employed. The Counterpoise-corrected B3LYP (CE-B3LYP) model is a computational method used to calculate the lattice energy of a crystal by breaking down the total interaction energy into its constituent physical components: electrostatic, polarization, dispersion, and exchange-repulsion. uc.ptnih.govresearchgate.net
Table 2: Optimized Scale Factors for CE-B3LYP Energy Decomposition
| Energy Component | Scale Factor (K) |
| Electrostatic | 1.057 |
| Polarization | 0.740 |
| Dispersion | 0.871 |
| Repulsion | 0.618 |
| Source: CrystalExplorer-B3LYP (CE-B3LYP) method scale factors. researchgate.net |
By applying this model to related ortho-chloro and fluoro-substituted benzoic acids, researchers have been able to correlate the calculated interaction energies with thermodynamic properties like the enthalpy of sublimation. uc.ptnih.govresearchgate.net This provides a bridge between the theoretical understanding of intermolecular forces and experimentally observable data.
Non-Linear Optics (NLO) Analysis
Organic molecules with π-conjugated systems, like this compound, are of interest for their potential applications in non-linear optics (NLO). researchgate.net NLO materials can alter the properties of light, enabling applications such as frequency conversion and high-speed optical switching. mdpi.comtcichemicals.com The NLO response of a molecule is fundamentally linked to its electronic structure.
Theoretical calculations using DFT methods are employed to predict the NLO properties of molecules. researchgate.net Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). aip.org A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net
The NLO activity of a molecule is strongly influenced by intramolecular charge transfer (ICT). researchgate.net This is often facilitated by the presence of electron donor and acceptor groups connected by a π-system. The HOMO-LUMO energy gap is also a critical factor; a smaller energy gap generally leads to higher polarizability and enhanced NLO properties. wiley.com For benzoic acid and its derivatives, theoretical studies have shown that the NLO activity increases as the HOMO energy level rises and the LUMO energy level decreases. alrasheedcol.edu.iq
Computational studies on 2-chloro-6-fluorobenzoic acid have reported its hyperpolarizability values and analyzed the charge delocalization and hyper-conjugative interactions to understand its NLO potential. researchgate.net The presence of halogen substituents on the aromatic ring modifies the electron distribution and can enhance these properties. The investigation of these parameters for this compound is crucial for evaluating its suitability for use in advanced optoelectronic devices. researchgate.netbjrofoc.com
Applications in Medicinal Chemistry and Drug Discovery
Building Block for Active Pharmaceutical Ingredients (APIs)
The structural framework of 2-Chloro-3-fluorobenzoic acid serves as a crucial starting point for the synthesis of several classes of therapeutic compounds. Its carboxylic acid group provides a reactive handle for amide bond formation and other key chemical transformations, while the halogenated phenyl ring is often integral to the pharmacophore responsible for biological activity.
Synthesis of Aurora A Inhibitors
Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in the progression of various human cancers, making it an important target for oncology drug discovery. nih.gov this compound (in some literature referred to as 3-Chloro-2-fluorobenzoic acid) is a documented precursor in the synthesis of potent Aurora A kinase inhibitors.
In a notable example, this benzoic acid derivative was used to synthesize a pyrimidine-based inhibitor, specifically (S)-(3-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone. nih.govacs.org The synthesis involves an amide coupling reaction where the carboxylic acid group of this compound is activated and reacted with an amine-containing scaffold to form the final inhibitor. nih.govacs.org This specific compound demonstrated significant activity, highlighting the importance of the 3-chloro-2-fluorophenyl moiety in achieving potent inhibition of the target enzyme. nih.gov
Precursor for Aminobenzhydrol Derivatives (Squalene Synthase and Cholesterol Synthase Inhibitors)
Squalene (B77637) synthase is a critical enzyme in the cholesterol biosynthesis pathway, and its inhibition is a therapeutic strategy for managing hypercholesterolemia. Aminobenzhydrol derivatives have been identified as a class of potent squalene synthase inhibitors. nih.gov These molecules often feature substituted aromatic rings that are crucial for their inhibitory activity.
While extensive research has been conducted on aminobenzhydrols, including those with chloro-substituted phenyl rings, a direct synthetic route utilizing this compound as a precursor for this specific class of inhibitors is not prominently documented in the reviewed scientific literature. nih.govnih.govresearchgate.net The development of these inhibitors typically involves different synthetic strategies and starting materials.
Preparation of Aryl Aminopyrazole Benzamides (Selective Glucocorticoid Receptor Agonists)
Selective glucocorticoid receptor agonists (SEGRAs) represent a modern class of anti-inflammatory agents designed to retain the therapeutic efficacy of traditional glucocorticoids while minimizing side effects. google.com Aryl aminopyrazole benzamides have emerged as a promising non-steroidal scaffold for developing SEGRAs. lsu.edu
The synthesis of these complex molecules involves building a core structure and often capping it with a substituted benzamide (B126) group. Although various substituted benzoic acids are employed in the synthesis of this class of compounds, the specific use of this compound in the preparation of aryl aminopyrazole benzamide SEGRAs has not been detailed in the surveyed literature. lsu.edunih.gov
Derivatives as Biologically Active Molecules
Beyond its role as a starting material for known API classes, derivatives of this compound are themselves investigated for their intrinsic biological activities. The specific arrangement of the chloro and fluoro substituents plays a critical role in how these molecules interact with biological targets.
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR)
The substitution pattern of this compound is critical for its utility in drug design, a fact well-illustrated by structure-activity relationship (SAR) studies of the Aurora A kinase inhibitors derived from it.
Research has shown that the precise placement of halogen atoms on the phenyl ring significantly impacts enzyme inhibitory potency. For instance, in the pyrimidine-based Aurora A inhibitor series, the 3-chloro-2-fluorophenyl group (derived from this compound) was a key component of the initial hit compound. nih.govacs.org Comparative studies revealed that shifting the halogen positions, for example to a 4-chloro-3-fluorophenyl or a 4-chloro-2-fluorophenyl arrangement, resulted in compounds with different inhibitory profiles. Specifically, the 4-chloro-3-fluorophenyl derivative was found to be a less potent enzymatic inhibitor of Aurora A. nih.govacs.org This demonstrates that the ortho-fluoro and meta-chloro substitution pattern is a determining factor for potent biological activity in this particular scaffold.
The following table summarizes the comparative inhibitory activity of different halogen-substituted analogues against Aurora A kinase.
| Phenyl Ring Substitution | Aurora A IC50 (nM) |
| 4-Chloro-2-fluorophenyl | 13.7 ± 2.1 |
| 4-Chloro-3-fluorophenyl | 52.2 ± 8.1 |
| 4-Chloro-2,3-difluorophenyl | 64.9 ± 13.7 |
Data sourced from a study on pyrimidine-based Aurora Kinase inhibitors. nih.gov
This data underscores the sensitivity of the enzyme's active site to the electronic and steric environment presented by the inhibitor, confirming that the specific arrangement found in this compound can be highly influential for achieving desired enzyme inhibition.
Synthesis of Oxadiazole Derivatives with Pharmacological Activities
The 1,3,4-oxadiazole (B1194373) ring is a well-known heterocyclic scaffold, or "pharmacophore," present in numerous compounds with a wide array of pharmacological activities. phytojournal.comresearchgate.net These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. phytojournal.comresearchgate.netnih.gov
A common and well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid. ijresm.com The process involves converting the carboxylic acid, such as this compound, into its corresponding acid hydrazide. This intermediate is then cyclized with a suitable one-carbon donor, often in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.
By applying this synthetic route, this compound can be readily converted into novel oxadiazole derivatives. The resulting compounds, bearing the 2-chloro-3-fluorophenyl substituent, would be candidates for screening across a range of biological assays to explore their potential as new therapeutic agents, leveraging the known pharmacological importance of the oxadiazole core. phytojournal.com
Antimicrobial and Antioxidant Screening
Derivatives of 2-chlorobenzoic acid have been synthesized and screened for antimicrobial activity. In one study, various ester and Schiff's base derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). nih.gov The results indicated that the synthesized compounds generally exhibited greater antibacterial potential against the Gram-negative bacterium E. coli than against the Gram-positive bacteria. nih.gov Notably, the Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.gov
Regarding antioxidant properties, systematic studies on phenolic acids, including benzoic acid derivatives, have been conducted to characterize structure-property relationships. mdpi.com These studies typically quantify antioxidant capacity by measuring activities such as hydrogen peroxide scavenging. The antioxidant efficacy is often linked to the presence and position of hydroxyl groups on the aromatic ring, which can stabilize free radicals through resonance. mdpi.com
Prodrug Design and Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
One of the most promising applications for fluorobenzoic acid scaffolds is in the field of oncology, specifically in the design of prodrugs for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govnih.gov ADEPT is a two-step therapeutic strategy designed to increase the selectivity of cytotoxic drugs for cancer cells. nih.gov First, an antibody-enzyme conjugate is administered, which localizes to the tumor site. After the conjugate has cleared from systemic circulation, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent specifically at the tumor site by the localized enzyme. nih.govcreative-biolabs.com
Masking of Carboxyl Function for Targeted Activation
In the context of ADEPT, fluorobenzoic acid derivatives have been used to create bifunctional alkylating agents, a class of chemotherapy drugs. The high reactivity and cytotoxicity of these agents are driven by an ionized carboxyl group on the benzoic acid ring. To create a prodrug, this activating carboxyl function is "masked" to render the molecule non-toxic. nih.govcreative-biolabs.com This is typically achieved by forming an amide bond between the carboxyl group of the benzoic acid mustard and the amino group of an amino acid, such as L-glutamic acid. nih.govcreative-biolabs.com This modification prevents the carboxyl group from activating the alkylating moieties until the amide bond is cleaved.
Enzymatic Activation Mechanisms (e.g., Carboxypeptidase G2)
The activation of these benzoic acid-glutamate prodrugs at the tumor site is accomplished by a specific enzyme. A key enzyme used in this ADEPT strategy is Carboxypeptidase G2 (CPG2) , a bacterial, zinc-dependent exopeptidase. nih.govnih.gov CPG2 is chosen because it has no human analogue, which minimizes the risk of prodrug activation in non-tumor tissues. creative-biolabs.comsemanticscholar.org CPG2 efficiently catalyzes the hydrolytic cleavage of the C-terminal glutamate (B1630785) residue from various N-acylating moieties, including the benzoyl group of the prodrug. creative-biolabs.comnih.gov This enzymatic action unmasks the carboxyl group, regenerating the active, ionized benzoic acid mustard derivative directly at the tumor site, where it can exert its cytotoxic effects. nih.gov
Research on prodrugs derived from 2-fluoro- and 3-fluorobenzoic acids has demonstrated that they are excellent substrates for CPG2, showing efficient enzymatic cleavage. nih.gov The kinetic parameters for this activation have been determined, as shown in the table below.
| Prodrug Compound | Substituent on Benzoic Acid | Km (μM) | kcat (s-1) |
|---|---|---|---|
| [2-fluoro-4-[bis(2-mesyloxyethyl)amino]benzoyl]-L-glutamic acid | 2-Fluoro | 15.0 ± 1.0 | 12.0 ± 0.3 |
| [2-fluoro-4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoyl]-L-glutamic acid | 2-Fluoro | 9.0 ± 0.6 | 13.0 ± 0.3 |
| [2-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | 2-Fluoro | 10.0 ± 0.7 | 14.0 ± 0.4 |
| [3-fluoro-4-[bis(2-mesyloxyethyl)amino]benzoyl]-L-glutamic acid | 3-Fluoro | 9.0 ± 0.5 | 12.0 ± 0.2 |
| [3-fluoro-4-[(2-chloroethyl)(2-mesyloxyethyl)amino]benzoyl]-L-glutamic acid | 3-Fluoro | 6.0 ± 0.4 | 13.0 ± 0.2 |
| [3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | 3-Fluoro | 7.0 ± 0.4 | 14.0 ± 0.3 |
Applications in Materials Science and Advanced Technologies
Ligands for Metal-Organic Frameworks (MOFs)
Benzoic acid and its derivatives are widely employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. nih.govmdpi.com Upon deprotonation, the carboxylate group of 2-chloro-3-fluorobenzoic acid can coordinate with metal centers, facilitating the assembly of intricate and functional framework structures.
The carboxylate group of benzoate (B1203000) derivatives can act as either a monodentate or bidentate ligand, binding to metal ions to form stable coordination complexes. nih.govmdpi.com The specific coordination mode and the resulting geometry of the metal cluster, or secondary building unit (SBU), are influenced by the substituents on the phenyl ring. For instance, ortho-substituted linkers, including those with fluoro and chloro groups, have been shown to regulate the topologies of rare-earth (RE) MOFs. chemimpex.com The use of modulators like 2-fluorobenzoic acid can facilitate the in-situ formation of specific SBUs, such as hexanuclear rare-earth clusters (RE₆). chemimpex.comsigmaaldrich.com The presence of both chloro and fluoro substituents in this compound offers a unique steric and electronic profile that can direct the assembly of novel MOF architectures with distinct metal cluster geometries. chemimpex.com
The functionalization of organic linkers is a key strategy for tuning the properties of MOFs. The incorporation of halogen atoms, particularly fluorine, into the framework can significantly enhance its performance in specific applications. sigmaaldrich.com
Gas Sorption and Separation: The presence of polar C-F bonds within the MOF's pores can increase the framework's affinity for molecules with significant quadrupole moments, such as carbon dioxide. sigmaaldrich.com This enhanced interaction can lead to improved CO₂ capture and separation capabilities compared to non-fluorinated analogues. sigmaaldrich.com
Chemical Stability: The nature of the ligand can impact the hydrolytic stability of the MOF. Linkers that promote higher node connectivity can sterically hinder the access of water molecules to the vulnerable metal-ligand bonds, thereby preventing framework collapse in humid conditions.
Hydrophobicity: Fluorination of the organic linkers can increase the hydrophobicity of the MOF, which is a desirable property for applications involving gas separation from moist streams or for catalysis in aqueous environments. sigmaaldrich.com
The specific combination of chlorine and fluorine in this compound allows for fine-tuning of these properties, enabling the rational design of MOFs for targeted applications.
Polymer Synthesis and Property Enhancement
While this compound is a recognized intermediate in the synthesis of agrochemicals and pharmaceuticals, its direct application as a monomer in polymerization or as an additive for polymer property enhancement is not extensively documented in publicly available scientific literature. fishersci.at Its chemical structure, however, suggests potential as a specialty monomer in the synthesis of aromatic polyesters or polyamides, where the halogen substituents could impart properties such as thermal stability, flame retardancy, and modified solubility.
Liquid Crystal Applications
Halogenated benzoic acids are valuable components in the design of supramolecular, hydrogen-bonded liquid crystals (HBLCs). These materials are formed by the self-assembly of a hydrogen bond donor (an acid) and a hydrogen bond acceptor. The resulting mesomorphism—a state of matter between a conventional liquid and a solid crystal—is highly dependent on the molecular structure of the components.
The lateral substitution of the benzoic acid core with fluorine or chlorine atoms is a common strategy to manipulate the physical properties of liquid crystals. The introduction of a highly electronegative fluorine atom can enhance intermolecular interactions due to the polar C-F bond, which can stabilize the liquid crystalline phase. Conversely, a bulkier chlorine atom can introduce steric hindrance that may disrupt molecular packing and lower the thermal stability of the mesophase.
The use of this compound in HBLCs would leverage the combined effects of both substituents. This unique substitution pattern could be used to fine-tune critical properties such as:
Dielectric Anisotropy (Δε): A key parameter for display applications.
Melting Point and Clearing Point: Defining the temperature range of the liquid crystal phase.
Viscosity: Affecting the switching speed of display devices.
By carefully balancing the electronic effects of the fluorine atom and the steric effects of the chlorine atom, novel liquid crystal materials with specific, tailored properties could be developed.
Development of Analytical Probes
The presence of a fluorine atom makes this compound and its derivatives suitable for use as analytical probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying biological systems due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the absence of background signals in biological samples.
This compound can be chemically converted into a tagging agent for metabolites, such as amino acids. The carboxylic acid group can be activated to react with the amino group of an amino acid, forming a stable amide bond. The resulting molecule now contains a fluorine "tag" whose NMR signal can be easily detected.
The key principle is that the chemical shift of the ¹⁹F nucleus is highly sensitive to its immediate chemical environment. When the fluorinated tag is attached to different amino acids, the ¹⁹F signal will appear at a slightly different frequency for each one, allowing for their identification and quantification within a complex mixture.
Research on related fluorobenzoates has demonstrated this principle effectively. In a study of the interaction between fluorobenzoates and the enzyme D-amino acid oxidase, the ¹⁹F NMR chemical shift of the fluorobenzoate changed significantly upon binding to the enzyme's active site. This shift provides direct evidence of the binding event and reports on the environment within the protein.
| Compound | Chemical Shift (Free) (ppm) | Chemical Shift (Bound to DAO) (ppm) | Change in Shift (ppm) |
|---|---|---|---|
| o-fluorobenzoate | 6.0 | 12.5 | +6.5 |
| m-fluorobenzoate | 8.2 | 5.4 | -2.8 |
| p-fluorobenzoate | 11.9 | 13.1 | +1.2 |
Table 1: ¹⁹F NMR chemical shifts of various fluorobenzoates in their free state and when bound to D-amino acid oxidase (DAO), demonstrating the sensitivity of the ¹⁹F signal to the local environment. Data sourced from a study on fluorobenzoate interactions with porcine kidney D-amino acid oxidase.
This same principle underpins the use of this compound-derived tags in metabolomics. By tagging a mixture of metabolites, individual components can be identified and quantified by their unique ¹⁹F NMR signals, providing a powerful tool for biochemical research.
Fluorescence Probes (e.g., for Ion Monitoring in MOFs)
The strategic design of fluorescent probes for the selective detection of ions is a significant area of research within materials science, with Metal-Organic Frameworks (MOFs) emerging as a particularly promising platform. The luminescence of MOFs can be tailored by judiciously selecting the organic linkers and metal nodes. While direct experimental data on the use of this compound in fluorescent MOF-based ion sensors is not extensively documented in publicly available research, its molecular structure provides a basis for discussing its potential in this application.
The intrinsic fluorescence of MOFs can originate from the organic ligands, metal-to-ligand or ligand-to-metal charge transfer, or encapsulated guest molecules. nih.gov Substituted benzoic acids are frequently employed as organic linkers in the synthesis of luminescent MOFs. rsc.org The specific substituents on the benzene (B151609) ring can significantly influence the photophysical properties of the resulting framework and its affinity for certain ions.
The presence of both chlorine and fluorine atoms on the phenyl ring of this compound could offer several potential advantages in the design of fluorescent ion probes:
Tuning of Electronic Properties: The electron-withdrawing nature of halogen substituents can modulate the energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO). This, in turn, can affect the luminescence properties of the MOF, such as the emission wavelength and quantum yield. The interplay of the chloro and fluoro groups at the 2 and 3 positions can create a unique electronic environment that may enhance the sensitivity of the MOF to specific ions.
Modulation of Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in the selective binding of analytes. A MOF constructed from this compound could potentially exhibit selective binding towards certain ions through a combination of coordination bonds with the carboxylate group and halogen bonding interactions with the chloro and fluoro substituents.
Enhanced Stability: The incorporation of halogen atoms can sometimes enhance the thermal and chemical stability of the MOF structure. rsc.org
The general mechanism for ion sensing in luminescent MOFs often involves either a "turn-on" or "turn-off" fluorescence response. In a "turn-off" mechanism, the binding of a target ion to the MOF quenches its fluorescence. Conversely, in a "turn-on" mechanism, the fluorescence is enhanced upon ion binding. The specific response is dependent on the nature of the ion and its interaction with the MOF's framework.
While the direct application of this compound in this context remains a prospective area of research, the principles of MOF design suggest its potential as a valuable building block for creating novel fluorescent ion sensors.
Detailed Research Findings
Currently, there is a lack of specific research findings on the application of this compound in fluorescent probes for ion monitoring in MOFs. However, the broader field of luminescent MOF-based sensors provides a framework for understanding their potential performance. Research in this area has demonstrated that by carefully selecting the organic ligand and metal ion, MOFs can be designed to be highly sensitive and selective for a variety of ions. For example, MOFs have been successfully developed for the detection of heavy metal ions, which are of significant environmental concern.
The performance of these sensors is typically evaluated based on several key parameters, as illustrated in the following table:
| Parameter | Description | Typical Range of Values |
|---|---|---|
| Selectivity | The ability of the sensor to detect a specific ion in the presence of other potentially interfering ions. | High selectivity for the target ion over a range of other cations and anions. |
| Sensitivity (Limit of Detection) | The lowest concentration of the ion that can be reliably detected. | Can range from micromolar (μM) to nanomolar (nM) levels. |
| Response Time | The time taken for the sensor to respond to the presence of the ion. | Typically ranges from a few seconds to several minutes. |
| Quantum Yield | The efficiency of the fluorescence process. | Varies widely depending on the specific MOF and the presence of the target ion. |
Environmental Fate and Degradation Mechanisms
Photoassisted Dehalogenation and Mineralization
Photoassisted dehalogenation is a significant abiotic degradation pathway for halogenated benzoic acids. The process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by ultraviolet (UV) light, generates highly reactive oxygen species that can break down the organic molecule.
Studies on various chloro/fluoro-benzoic acid derivatives at the TiO₂/H₂O interface under UV irradiation have demonstrated that this is an effective method for their degradation. nih.gov The process involves the generation of electron-hole pairs in the TiO₂ semiconductor upon UV illumination. These charge carriers react with water and oxygen to produce reactive species like hydroxyl radicals, which are powerful oxidizing agents capable of attacking the aromatic ring and its substituents. This leads to the cleavage of carbon-halogen and carbon-carbon bonds, ultimately resulting in the mineralization of the organic compound to carbon dioxide, water, and inorganic halides. nih.gov
The photodegradation of chloro/fluoro-benzoic acid derivatives proceeds through a series of intermediate products. For instance, in the photodegradation of 2-chloro-4-fluorobenzoic acid, a compound with a similar structure, several intermediates have been identified using techniques like time-of-flight mass spectrometry. nih.gov These intermediates provide clues to the degradation pathway, which can involve hydroxylation, decarboxylation, and dehalogenation steps.
Table 1: Identified Photodegradation Intermediates of a Related Isomer (2-Chloro-4-fluorobenzoic acid)
| Intermediate Compound | Molecular Weight ( g/mol ) |
|---|---|
| 2-Chloro-4-fluorobenzaldehyde | 158.55 |
| 4-Fluorobutanoic acid | 106.09 |
| 3-Fluoroacrylic acid | 90.06 |
This data is based on the photodegradation of 2-chloro-4-fluorobenzoic acid and serves as an illustrative example of the types of intermediates that may be formed during the degradation of 2-chloro-3-fluorobenzoic acid. nih.gov
Research has consistently shown that dechlorination occurs more readily than defluorination in the photoassisted degradation of mixed chloro/fluoro aromatic compounds. nih.gov This is attributed to the lower bond energy of the carbon-chlorine (C-Cl) bond compared to the carbon-fluorine (C-F) bond, making the C-Cl bond more susceptible to cleavage. Consequently, the initial steps of degradation are often dominated by the removal of chlorine atoms from the aromatic ring. nih.gov
Microbial Metabolism and Catabolism
The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their removal from the environment. Bacteria have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy.
While specific studies on the microbial degradation of this compound are limited, research on related compounds provides a strong indication of the potential for microbial metabolism. For example, Pseudomonas species have been shown to cometabolize monofluorobenzoates when grown on 3-chlorobenzoate. nih.gov Similarly, Aeromonas hydrophila has been found to utilize various chlorobenzoic acid isomers as its sole source of carbon and energy. jbarbiomed.comjbarbiomed.com These bacteria typically initiate the degradation process by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols are then further metabolized through ring cleavage pathways.
Table 2: Examples of Bacterial Strains Degrading Halo-substituted Benzoic Acids
| Bacterial Strain | Degraded Compound(s) | Key Enzyme/Pathway |
|---|---|---|
| Pseudomonas sp. B13 | Monofluorobenzoates (cometabolism) | Dioxygenases |
| Aeromonas hydrophila | 2-Chlorobenzoic acid, 3-Chlorobenzoic acid, 4-Chlorobenzoic acid | 1,2-Dioxygenase (ortho pathway) |
| Alcaligenes sp. BR60 | 2,3-Dichlorobenzoic acid | Not specified |
The ability of various microorganisms to degrade halo-substituted benzoic acids highlights their potential for use in bioremediation strategies for contaminated sites. researchgate.net The microbial degradation of these compounds is influenced by several factors, including the position and number of halogen substituents on the aromatic ring. Generally, the presence of multiple halogen atoms can increase the recalcitrance of the compound to microbial attack. However, the isolation and characterization of microbial strains with broad substrate specificity or the development of microbial consortia could enhance the efficiency of bioremediation. researchgate.net The ultimate goal of bioremediation is the complete mineralization of the pollutant to non-toxic end products, thus providing a sustainable and environmentally friendly approach to decontamination. nih.gov
Environmental Tracer Applications in Hydrogeology and Petroleum Engineering
Investigation of Flow Dynamics in Geothermal Systems
In geothermal energy extraction, understanding the movement of injected and in-situ fluids is crucial for optimizing heat recovery and managing the reservoir. Tracers are injected into the subsurface to monitor flow paths, fluid velocity, and residence time distribution. iaea.org Fluorinated benzoic acids are considered suitable for these applications due to their thermal stability. researchgate.net By injecting a slug of an FBA tracer into an injection well and monitoring its appearance and concentration at surrounding production wells, reservoir engineers can map fracture networks and understand the connectivity within the geothermal field. While the principle is established for FBAs, specific studies detailing the performance of this compound in geothermal systems, including data on its thermal degradation rates at high temperatures, are not prevalent in existing literature.
Monitoring in Hydrothermal and Oil Well Applications
In the petroleum industry, interwell tracer tests are a common method for characterizing oil reservoirs. redalyc.orgresearchgate.net These tests help in identifying preferential flow paths (channeling), quantifying the efficiency of waterflooding or enhanced oil recovery (EOR) operations, and determining the volume of the reservoir swept by the injected fluid. redalyc.org Fluorinated benzoic acids are frequently used as water-phase tracers in these studies. researchgate.nets4science.atresearchgate.net The selection of a specific FBA depends on the reservoir conditions and the analytical methods available.
The application would involve dissolving this compound in the injection water and subsequently analyzing water samples from production wells over time. The resulting tracer concentration versus time data would be used to diagnose reservoir properties. Despite the widespread use of the FBA class of tracers, detailed field data or laboratory studies specifically validating the performance and providing quantitative parameters for this compound in oil well applications are not extensively documented.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-3-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or fluorination of benzoic acid derivatives. For instance, it serves as a precursor in multi-step syntheses, such as the preparation of 5-amino-7-fluoroquinoline. Substitution reactions under controlled temperature (e.g., 60–80°C) and catalysts (e.g., Pd or Cu-based systems) are critical for regioselectivity. Microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields .
Q. How is this compound characterized structurally, and what tools are used to confirm its purity?
- Methodological Answer : X-ray crystallography (using programs like SHELXL or visualization tools like Mercury ) is employed for structural confirmation. Spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, GC-MS) validate purity. Comparative analysis with databases such as NIST Chemistry WebBook ensures consistency in spectral data .
Q. What role does this compound play in fluorination reactions, and how does it compare to other fluorinating agents?
- Methodological Answer : While not a fluorinating agent itself, it is a building block for synthesizing fluorinated intermediates. Deoxo-Fluor, a related reagent, is preferred for direct fluorination due to its stability and selectivity under mild conditions. Unlike DAST, Deoxo-Fluor minimizes side reactions like elimination, making it suitable for sensitive substrates .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to improve regioselectivity and yield?
- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts reaction pathways, while experimental screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) optimizes conditions. For example, Huffman degradation and iron powder reduction steps in quinoline synthesis achieve a 43% total yield by minimizing side products through pH control and temperature gradients .
Q. What strategies resolve contradictions in crystallographic data when refining structures of halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Using SHELXPRO for data integration and ORTEP-3 for visualization helps identify outliers. High-resolution data (e.g., synchrotron sources) and restraints on anisotropic displacement parameters improve refinement accuracy .
Q. How do steric and electronic effects of the chloro-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, while chlorine provides steric hindrance. Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (K₂CO₃ vs. CsF) to balance reactivity and stability. Kinetic studies using in-situ IR monitoring track intermediate formation .
Q. What are the challenges in comparing spectroscopic data for this compound across different databases, and how can they be mitigated?
- Methodological Answer : Variations in solvent, concentration, and instrumentation settings cause data discrepancies. Researchers should cross-reference multiple databases (e.g., NIST, PubChem) and validate results with in-house measurements. Automated tools like SDBS (Spectral Database for Organic Compounds) standardize peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
